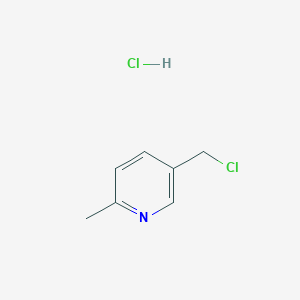

5-(Chloromethyl)-2-methylpyridine hydrochloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMVLNGLIOYALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480766 | |

| Record name | 5-(chloromethyl)-2-methylpyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106651-81-4 | |

| Record name | Pyridine, 5-(chloromethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106651-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)-2-methylpyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-(Chloromethyl)-2-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-(Chloromethyl)-2-methylpyridine hydrochloride (CAS No: 106651-81-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details experimental protocols for its synthesis and the determination of its physical characteristics, supported by structured data and process visualizations.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound. Its properties are crucial for its handling, storage, and application in synthetic chemistry. The key physical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉Cl₂N | [1][2] |

| Molecular Weight | 178.06 g/mol | [1][2] |

| Appearance | White to yellow or pale brown crystalline powder/solid. | [1][3] |

| Melting Point | 133-135 °C | |

| Boiling Point | 255.4 °C at 760 mmHg | [2] |

| Solubility | Insoluble in nonpolar solvents. The related compound, 2-(chloromethyl)pyridine hydrochloride, is highly soluble in polar solvents like water and ethanol. | |

| Storage Conditions | Store in an inert atmosphere at 2-8 °C. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible results in a research and development setting.

Synthesis Protocol

The synthesis of the related compound, 2-(chloromethyl)pyridine hydrochloride, provides a reliable pathway that can be adapted. A common method involves a multi-step process starting from 2-methylpyridine.[4][5]

Step 1: Oxidation of 2-Methylpyridine to its N-oxide

-

In a reaction flask, 2-methylpyridine is reacted with hydrogen peroxide in the presence of acetic acid.

-

The molar ratio of 2-methylpyridine to acetic acid to hydrogen peroxide is typically maintained at 1:1.1:1.4.

-

The reaction mixture is heated to 70-80 °C for 10-14 hours.[4][5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

Step 2: Acetoxylation

-

The resulting 2-methylpyridine N-oxide is then reacted with glacial acetic acid to form 2-pyridylcarbinol acetate.[4][5]

Step 3: Hydrolysis

-

The acetate intermediate is hydrolyzed, typically under basic conditions (e.g., using an aqueous sodium hydroxide solution), to yield 2-pyridinemethanol.[4][5]

Step 4: Chlorination and Salt Formation

-

The 2-pyridinemethanol is dissolved in a suitable solvent.

-

Thionyl chloride (SOCl₂) is added slowly while cooling the reaction mixture (e.g., in an ice bath). A typical molar ratio of 2-pyridinemethanol to thionyl chloride is 1:1.2.[3][4][5]

-

The reaction mixture is then refluxed for approximately one hour.[3]

-

After the reaction is complete, the excess thionyl chloride is removed under vacuum.

-

The resulting solid residue, 2-chloromethylpyridine hydrochloride, is collected.[3] The product can be further purified by recrystallization if necessary.

Physical Property Determination Protocols

Melting Point Determination (Capillary Method) The melting point is a critical indicator of purity.[6]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or similar device) alongside a calibrated thermometer.

-

Measurement:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (133 °C).

-

The heating rate is then reduced to a slow rate of 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.[8] A sharp melting range (typically ≤ 1 °C) is indicative of high purity.[6]

-

Solubility Determination (Qualitative)

-

To a test tube, add approximately 25 mg of this compound.

-

Add 0.5 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether, hexane).

-

Stir or gently agitate the mixture.[9]

-

Observe if the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble in the tested solvent.[9]

-

For aqueous solutions, the pH can be tested with pH paper. An acidic pH would be expected due to the hydrochloride salt.[9]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of complex processes and chemical logic.

Caption: A generalized workflow for the synthesis of the target compound's structural analog.

Caption: Formation of the hydrochloride salt from its corresponding free base.

References

- 1. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. www1.udel.edu [www1.udel.edu]

Elucidating the Structure of 5-(Chloromethyl)-2-methylpyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 5-(Chloromethyl)-2-methylpyridine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its unambiguous characterization critical for quality control and regulatory purposes. This document outlines the expected outcomes from various spectroscopic and crystallographic techniques and provides detailed experimental protocols.

Molecular Structure and Properties

Chemical Name: this compound CAS Number: 106651-81-4 Molecular Formula: C₇H₉Cl₂N Molecular Weight: 178.06 g/mol

The structure consists of a pyridine ring substituted with a methyl group at the 2-position and a chloromethyl group at the 5-position. The hydrochloride salt form results from the protonation of the pyridine nitrogen.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (at C2) | ~2.6 | Singlet | - |

| CH₂Cl (at C5) | ~4.7 | Singlet | - |

| H-3 | ~7.8 | Doublet | ~8.0 |

| H-4 | ~8.2 | Doublet of doublets | ~8.0, ~2.0 |

| H-6 | ~8.6 | Doublet | ~2.0 |

| N-H | ~13-15 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C2) | ~18 |

| CH₂Cl (at C5) | ~43 |

| C-5 | ~135 |

| C-3 | ~138 |

| C-4 | ~142 |

| C-6 | ~148 |

| C-2 | ~158 |

Table 3: Predicted FT-IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyridinium) | 3200-2800 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=C, C=N stretch (aromatic ring) | 1620-1450 | Strong to Medium |

| C-H bend (aliphatic) | 1450-1350 | Medium |

| C-Cl stretch | 800-600 | Strong |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment | Relative Abundance |

| 177/179 | [M]⁺ (Molecular ion of free base) | Moderate |

| 142 | [M - Cl]⁺ | High |

| 128 | [M - CH₂Cl]⁺ | High (Base Peak) |

| 91 | [C₆H₅N]⁺ | Moderate |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition for ¹H NMR:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source.

-

Apply a high voltage to the capillary to generate a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

-

Data Processing: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice and the absolute configuration.

Methodology:

-

Crystal Growth: Grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Data Collection:

-

Mount a suitable crystal on the diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.

-

Visualizations

Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation of this compound.

Molecular Structure with Atom Numbering

Caption: Structure of this compound with atom numbering for spectral assignments.

An In-depth Technical Guide to the Spectral Data Interpretation of 5-(Chloromethyl)-2-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the expected spectral data for 5-(Chloromethyl)-2-methylpyridine hydrochloride (CAS No. 106651-81-4). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages spectral data from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis. This document is intended to aid researchers in the identification, characterization, and quality control of this important chemical intermediate.

Chemical Structure and Predicted Spectral Overview

This compound is a substituted pyridine derivative. The hydrochloride salt form influences its solubility and spectral characteristics, particularly in NMR and IR spectroscopy due to the protonation of the pyridine nitrogen.

Molecular Formula: C₇H₉Cl₂N Molecular Weight: 178.06 g/mol

The predicted spectral data are based on the analysis of structural fragments and comparison with similar molecules, including 2-methylpyridine, 2-chloro-5-methylpyridine, and various (chloromethyl)pyridine isomers.

Diagram 1: Chemical Structure of this compound

An In-depth Technical Guide to the Solubility Profile of 5-(Chloromethyl)-2-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 5-(Chloromethyl)-2-methylpyridine hydrochloride (CAS No. 106651-81-4), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document combines information on structurally related compounds with established experimental protocols to offer a thorough understanding for researchers and professionals in drug development. This guide details the expected solubility in various solvents, provides methodologies for experimental determination of solubility, and discusses the stability of the compound, particularly its susceptibility to hydrolysis.

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a range of biologically active molecules. Its utility in chemical synthesis is significantly influenced by its solubility in different solvent systems. A comprehensive understanding of its solubility profile is therefore critical for process optimization, reaction kinetics, purification, and formulation development. This guide aims to provide a detailed technical resource on the solubility of this compound, addressing the needs of researchers and scientists in the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 106651-81-4 |

| Molecular Formula | C₇H₉Cl₂N |

| Molecular Weight | 178.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 133-135 °C |

Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain. However, based on the solubility of structurally similar compounds, such as pyridine hydrochloride and other pyridine derivatives, a qualitative and estimated quantitative solubility profile can be established. Pyridine hydrochloride is known to be highly soluble in water and soluble in ethanol. The presence of the hydrochloride salt form significantly enhances the aqueous solubility of the parent pyridine derivative.

Table 2: Estimated Solubility of this compound in Various Solvents at 25°C

| Solvent | Type | Estimated Solubility ( g/100 mL) | Qualitative Solubility |

| Water | Polar Protic | > 50 | Very Soluble |

| Ethanol | Polar Protic | 10 - 20 | Soluble |

| Methanol | Polar Protic | 20 - 30 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 30 | Very Soluble |

| Acetone | Polar Aprotic | < 1 | Sparingly Soluble |

| Dichloromethane (DCM) | Non-polar | < 0.1 | Slightly Soluble |

| Toluene | Non-polar | < 0.01 | Insoluble |

| Hexane | Non-polar | < 0.01 | Insoluble |

Disclaimer: The quantitative data presented in Table 2 are estimations based on the known solubility of structurally related compounds and general principles of chemical solubility. For precise applications, experimental verification is strongly recommended.

Stability Profile and Considerations

A critical aspect of the chemical profile of this compound is its stability, particularly in protic solvents. The chloromethyl group is susceptible to nucleophilic substitution reactions, with hydrolysis being a primary degradation pathway in aqueous solutions.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-(Hydroxymethyl)-2-methylpyridine hydrochloride. The rate of this hydrolysis is influenced by pH and temperature, with increased rates observed at higher pH and elevated temperatures. For applications in aqueous media, it is crucial to consider the potential for this degradation.

Storage: To ensure the integrity of the compound, it should be stored in a cool, dry place, protected from moisture and light. Inert atmosphere storage is recommended to prevent degradation.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is essential. The following are detailed protocols for commonly used methods in the pharmaceutical industry.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery for rapid assessment of a large number of compounds.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer in a microplate well. Perform serial dilutions to create a range of concentrations.

-

Precipitation Detection: After a short incubation period (e.g., 1-2 hours), assess the formation of precipitate. This can be done visually or instrumentally.

-

Nephelometry: A common instrumental method is nephelometry, which measures the scattering of light by suspended particles. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

-

Data Analysis: Plot the nephelometric signal against the compound concentration to determine the solubility limit.

Conclusion

While direct quantitative solubility data for this compound remains scarce in the literature, a comprehensive understanding of its solubility profile can be achieved by leveraging data from analogous structures and employing standardized experimental protocols. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the expected solubility of this important chemical intermediate, along with detailed methodologies for its precise experimental determination. The inherent instability of the chloromethyl group, particularly its susceptibility to hydrolysis, is a critical factor that must be considered in its handling, storage, and application in various solvent systems. For any application requiring precise solubility values, it is imperative to perform experimental validation using the protocols outlined in this guide.

An In-depth Technical Guide to the Stability and Storage of 5-(Chloromethyl)-2-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(Chloromethyl)-2-methylpyridine hydrochloride. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for research and manufacturing purposes.

Core Stability and Storage Recommendations

This compound is a chemical intermediate that requires careful handling and storage to ensure its stability. While specific, publicly available quantitative stability data is limited, general best practices derived from safety data sheets (SDS) and knowledge of similar chemical structures provide a strong framework for maintaining the compound's quality over time.

The compound is generally considered stable under standard ambient conditions. However, its reactivity, particularly at the chloromethyl group, necessitates storage in a controlled environment. Key recommendations for storage include maintaining a cool, dry, and well-ventilated area. It is crucial to store the compound in a tightly sealed container to protect it from atmospheric moisture, as it is known to be hygroscopic.

Furthermore, this compound should be stored away from heat sources, open flames, and sparks. Incompatible materials to avoid during storage include strong oxidizing agents, acids, and bases, as these can promote degradation of the compound. Adherence to these storage conditions will help minimize degradation and preserve the chemical's purity for its intended use.

Quantitative Stability Data

Comprehensive quantitative stability data for this compound under various stress conditions is not extensively documented in publicly available literature. The following table is presented as a template to guide researchers in establishing their own stability studies and for the proper documentation of results. It outlines the key parameters that should be investigated in a forced degradation study.

| Stress Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | Degradation (%) | Major Degradants Formed |

| Acid Hydrolysis | 0.1 M HCl at 60°C | |||||

| Base Hydrolysis | 0.1 M NaOH at 60°C | |||||

| Oxidative | 3% H₂O₂ at RT | |||||

| Thermal | 80°C (solid state) | |||||

| Photolytic | ICH Q1B Option 2 | |||||

| Humidity | 25°C / 92.5% RH |

This table is a template. Actual data should be populated based on experimental results.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

General Protocol for a Forced Degradation Study:

-

Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After each time point, cool the solution and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

-

Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for specified time points. After each time point, neutralize with 0.1 M hydrochloric acid.

-

Oxidative Degradation : Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction at various time intervals.

-

Thermal Degradation : Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Withdraw samples at set time points.

-

Photostability : Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Protect a portion of the samples with aluminum foil to serve as dark controls.

-

-

Sample Analysis : Analyze the stressed samples at each time point using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a mass spectrometer (LC-MS). The HPLC method should be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation : Quantify the amount of parent compound remaining and the amount of each degradation product formed. This data is used to determine the rate of degradation and to elucidate the degradation pathway.

Predicted Degradation Pathway

The primary degradation pathway for this compound is predicted to be the hydrolysis of the chloromethyl group. This is a common reaction for benzylic-type halides. The hydrolysis would result in the formation of 5-(Hydroxymethyl)-2-methylpyridine. Under oxidative conditions, further oxidation of the alcohol to an aldehyde or carboxylic acid could occur.

Caption: Predicted degradation pathway of this compound.

Analytical Methodologies for Stability Indicating Assays

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or acetate buffer) and an organic solvent (like acetonitrile or methanol). Gradient elution is often employed to achieve optimal separation of the parent compound from its degradation products. UV detection at a wavelength where the parent compound and its impurities have significant absorbance is commonly used.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. LC-MS provides molecular weight and fragmentation information, which aids in the structural elucidation of the degradants. The development and validation of such analytical methods should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.

An In-depth Technical Guide to the Safety and Handling of 5-(Chloromethyl)-2-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-(Chloromethyl)-2-methylpyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the hazardous nature of this compound, a thorough understanding of its properties and associated risks is crucial for ensuring laboratory safety. This document outlines the known hazards, safe handling procedures, and emergency protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for understanding the compound's behavior under various conditions.

Table 1. Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 106651-81-4 | [1] |

| Molecular Formula | C₇H₉Cl₂N | [2] |

| Molecular Weight | 178.06 g/mol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 133-135 °C | |

| Purity | 97% | [1] |

| InChI Key | GVMVLNGLIOYALD-UHFFFAOYSA-N | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to handle it with appropriate precautions. The GHS hazard classifications are summarized in Table 2.

Table 2. GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Note: Hazard classifications for similar compounds suggest it may also be harmful in contact with skin.[2]

The compound is harmful if swallowed and can cause severe chemical burns to the skin and serious eye damage upon contact.[3][4] Inhalation of the dust may lead to respiratory irritation.[5]

Toxicology Profile

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

A hierarchy of controls should be implemented to minimize exposure.

Caption: Hierarchy of safety controls for handling hazardous chemicals.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE) :

4.2. General Handling Practices

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Keep away from heat, sparks, and open flames.[8]

-

Take precautionary measures against static discharge.

4.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep in an inert atmosphere.[1]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]

-

Store in a corrosives area.

Reactivity and Incompatibility

-

Stability : Stable under recommended storage conditions.[5]

-

Incompatible Materials : Strong oxidizing agents, acids, and bases.[3][5] Reacts with mild steel and galvanized steel, producing flammable hydrogen gas.[3]

-

Hazardous Decomposition Products : Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

Emergency Procedures

6.1. Spills and Leaks

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[7]

-

Do not let the product enter drains.

6.2. First Aid Measures

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

6.3. Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media : A water jet may be ineffective.

-

Specific Hazards : Thermal decomposition can produce toxic fumes. Containers may explode when heated.

-

Protective Equipment : Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocol Workflow

The following diagram illustrates a generalized workflow for the synthesis of a chloromethylpyridine hydrochloride derivative, based on a published patent. This should be adapted for specific laboratory conditions and standard operating procedures.

Caption: A generalized workflow for the synthesis of a chloromethylpyridine.

Disposal Considerations

Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations.[4] Do not allow it to enter the sewer system.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment and the user's responsibility to follow all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound.

References

- 1. This compound | 106651-81-4 [sigmaaldrich.com]

- 2. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 5-(Chloromethyl)-2-methylpyridine hydrochloride from 2,5-Lutidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(Chloromethyl)-2-methylpyridine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the selective free-radical chlorination of the 5-methyl group of 2,5-lutidine, followed by the formation of the hydrochloride salt. This two-step process offers a plausible route to the target compound. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction monitoring, workup, and purification.

Introduction

5-(Chloromethyl)-2-methylpyridine and its hydrochloride salt are important intermediates in the synthesis of various biologically active molecules. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This application note details a proposed synthetic route starting from the readily available and inexpensive 2,5-lutidine. The key transformation is the regioselective free-radical chlorination of the methyl group at the 5-position. While the formation of isomeric byproducts is possible, the described purification methods aim to isolate the desired product.

Synthetic Pathway

The synthesis of this compound from 2,5-lutidine is proposed as a two-step process:

-

Step 1: Free-Radical Chlorination of 2,5-Lutidine. The selective monochlorination of the 5-methyl group of 2,5-lutidine is achieved using a free-radical chlorinating agent, such as N-chlorosuccinimide (NCS), in the presence of a radical initiator.

-

Step 2: Formation of the Hydrochloride Salt. The purified 5-(Chloromethyl)-2-methylpyridine is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent, facilitating its isolation and improving its stability and handling characteristics.

Experimental Protocols

Step 1: Synthesis of 5-(Chloromethyl)-2-methylpyridine

This protocol describes the free-radical chlorination of 2,5-lutidine.

Materials and Reagents:

-

2,5-Lutidine

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Chlorobenzene (anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or argon inlet

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

To the flask, add 2,5-lutidine (1.0 eq) and anhydrous carbon tetrachloride (or chlorobenzene).

-

Add N-chlorosuccinimide (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of a radical initiator such as AIBN or BPO (0.05-0.1 eq).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired 5-(Chloromethyl)-2-methylpyridine from unreacted starting material and any isomeric byproducts.

Step 2: Synthesis of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials and Reagents:

-

5-(Chloromethyl)-2-methylpyridine (from Step 1)

-

Anhydrous diethyl ether or Toluene

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or anhydrous HCl gas)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Gas dispersion tube (if using HCl gas)

-

Buchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Dissolve the purified 5-(Chloromethyl)-2-methylpyridine (1.0 eq) in anhydrous diethyl ether or toluene in a round-bottom flask at room temperature.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 eq). Alternatively, bubble anhydrous HCl gas through the solution.

-

A white precipitate of the hydrochloride salt should form immediately.

-

Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether or toluene to remove any soluble impurities.

-

Dry the product under vacuum at room temperature or in a vacuum oven at a low temperature (e.g., 40-50°C) to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

| Parameter | Step 1: Chlorination | Step 2: Salt Formation |

| Reactants | 2,5-Lutidine, NCS, AIBN/BPO | 5-(Chloromethyl)-2-methylpyridine, HCl |

| Molar Ratio | 1 : 1.0-1.1 : 0.05-0.1 | 1 : 1.0-1.1 |

| Solvent | Carbon tetrachloride or Chlorobenzene | Anhydrous Diethyl Ether or Toluene |

| Temperature | Reflux (e.g., ~77°C) | Room Temperature |

| Reaction Time | 4 - 8 hours | 30 - 60 minutes |

| Target Yield | 40 - 60% (after purification) | > 95% |

| Target Purity | > 98% (by GC or HPLC) | > 99% (by HPLC) |

Note: The yield for Step 1 is an estimate and may vary depending on the regioselectivity of the chlorination and the efficiency of the purification.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Carbon tetrachloride is a hazardous and environmentally damaging solvent; handle with extreme care and consider using a safer alternative like chlorobenzene.

-

N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Radical initiators like AIBN and BPO can be explosive under certain conditions. Handle with care and store appropriately.

-

Anhydrous solvents and reagents are sensitive to moisture. Use appropriate techniques for handling them.

-

Hydrochloric acid is corrosive. Handle with care.

Conclusion

The proposed two-step synthesis provides a viable pathway for the preparation of this compound from 2,5-lutidine. The key to a successful synthesis is the careful control of the free-radical chlorination step to maximize the yield of the desired regioisomer, followed by efficient purification. The subsequent conversion to the hydrochloride salt is a straightforward and high-yielding process that provides the final product in a stable and easy-to-handle form. This protocol serves as a valuable guide for researchers in the fields of medicinal chemistry and materials science.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-methylpyridine hydrochloride is a versatile bifunctional reagent of significant interest in medicinal chemistry, agrochemical research, and materials science. Its structure, featuring a reactive chloromethyl group at the 5-position of a 2-methylpyridine ring, renders it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-methylpyridin-5-ylmethyl moiety into a wide array of molecular scaffolds, enabling the synthesis of diverse compound libraries for biological screening and the development of novel therapeutic agents and agrochemicals.

The pyridine ring, being electron-deficient, activates the benzylic-like chloride, making it highly susceptible to displacement by a variety of nucleophiles. This reactivity profile facilitates the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under relatively mild conditions. These application notes provide an overview of the synthetic utility of this compound in nucleophilic substitution reactions and offer detailed protocols for its use with various nucleophiles.

General Reaction Pathway

The primary mode of reaction for this compound is a bimolecular nucleophilic substitution (SN2) at the chloromethyl carbon. A nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step. The hydrochloride salt form necessitates the use of a base to liberate the free pyridine base for optimal reactivity.

Applications in Synthesis

The versatility of this compound as a building block is demonstrated in its application for the synthesis of a range of biologically active molecules. A notable application of a closely related compound, 2-chloro-5-(chloromethyl)pyridine, is in the synthesis of neonicotinoid insecticides like Imidacloprid.[1] By analogy, 5-(Chloromethyl)-2-methylpyridine can be used to synthesize analogues with potentially modulated insecticidal or other biological activities. Furthermore, this reagent can be employed in the synthesis of hydrazone derivatives, which have shown promising antimicrobial and antimalarial activities.[2]

Experimental Protocols

The following protocols are provided as a guide for conducting nucleophilic substitution reactions with this compound. These are based on established procedures for analogous chloromethylpyridine derivatives and may require optimization for specific substrates and scales.

General Considerations:

-

Reagent Handling: this compound is a reactive and potentially lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents and Reagents: All solvents should be of appropriate grade and dried if necessary. Nucleophiles and bases should be of high purity.

-

Reaction Monitoring: Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates or by LC-MS.

-

Work-up and Purification: Standard aqueous work-up procedures are typically employed to isolate the crude product. Purification is generally achieved by column chromatography on silica gel or recrystallization.

Protocol 1: Synthesis of S-((2-methylpyridin-5-yl)methyl) ethanethioate (Thioacetate Derivative)

This protocol describes the reaction with a sulfur nucleophile, potassium thioacetate, to form a thioether.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Potassium thioacetate (1.2 eq)[3]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add potassium thioacetate (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate eluent).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of 5-(Azidomethyl)-2-methylpyridine (Azide Derivative)

This protocol outlines the synthesis of an azide derivative, a versatile intermediate for further transformations such as reductions to amines or click chemistry.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Carefully add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

-

Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 4-((2-methylpyridin-5-yl)methyl)morpholine (Amine Derivative)

This protocol details the reaction with a secondary amine, morpholine.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Morpholine (2.0 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.

-

Add morpholine (2.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Data Presentation

The following table summarizes predicted reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles, based on reactions with analogous compounds.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |

| Potassium thioacetate | - | DMF | 25 | 4-6 | 85-95 |

| Sodium azide | - | DMF | 60-80 | 4-6 | 80-90 |

| Morpholine | K₂CO₃ | Acetonitrile | 82 (reflux) | 12-16 | 75-85 |

| Sodium Phenoxide | NaH | THF | 0-25 | 6-12 | 80-90 |

| Diethyl malonate | NaOEt | Ethanol | 50 | 8-12 | 70-80 |

Note: These are predicted yields based on analogous reactions and may vary.

Visualization of Workflow and Biological Application

Experimental Workflow

The general workflow for the synthesis and purification of derivatives from this compound via nucleophilic substitution is depicted below.

Signaling Pathway: Insecticidal Action of Neonicotinoid Analogues

Derivatives of 5-(Chloromethyl)-2-methylpyridine can be synthesized as analogues of neonicotinoid insecticides like Imidacloprid. These compounds act as agonists of the insect nicotinic acetylcholine receptor (nAChR) in the central nervous system. The diagram below illustrates this mode of action.

References

Application Notes and Protocols: 5-(Chloromethyl)-2-methylpyridine Hydrochloride in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-(chloromethyl)-2-methylpyridine hydrochloride, and its free base form 2-chloro-5-(chloromethyl)pyridine (CCMP), as a key intermediate in the synthesis of neonicotinoid insecticides, specifically Imidacloprid and Acetamiprid.

Introduction

This compound is a critical building block in the agrochemical industry. Its reactive chloromethyl group allows for the straightforward introduction of the chloropyridinylmethyl moiety, which is essential for the biological activity of several commercially significant neonicotinoid insecticides. These compounds are systemic insecticides that act on the central nervous system of insects. This document outlines the synthetic routes to Imidacloprid and Acetamiprid, providing detailed experimental protocols, quantitative data, and visualizations of the synthetic workflows and the mode of action.

Synthesis of Imidacloprid

Imidacloprid is a widely used insecticide that controls sucking insects, soil insects, and fleas on domestic pets.[1] The synthesis of Imidacloprid involves the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with 2-nitroiminoimidazolidine.

Experimental Protocol: Synthesis of Imidacloprid

This protocol details the laboratory-scale synthesis of Imidacloprid from CCMP.

Materials and Equipment:

-

100 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Standard laboratory glassware

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).[1]

-

Add 50 mL of acetonitrile to the flask.[1]

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Filter the solid inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.[1]

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.[1]

Purification Protocol: Recrystallization of Imidacloprid

-

Transfer the crude Imidacloprid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent, such as isopropanol, to dissolve the crude product with gentle heating.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified Imidacloprid crystals in a vacuum oven.

Quantitative Data for Imidacloprid Synthesis

| Parameter | Value | Reference |

| Reaction Time | 8 hours | [1] |

| Reaction Temperature | 80 °C | [1] |

| Crude Product Yield | ~85% | [1] |

| Final Purity (after Recrystallization) | >98% | [1] |

| Melting Point | 143-145 °C | [1] |

Imidacloprid Synthesis Workflow

Caption: Synthetic workflow for Imidacloprid.

Synthesis of Acetamiprid

Acetamiprid is another prominent neonicotinoid insecticide effective against sucking insects on a variety of crops.[2] Its synthesis from 2-chloro-5-(chloromethyl)pyridine involves a two-step process: amination followed by condensation.

Experimental Protocol: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine

This protocol describes the first step in Acetamiprid synthesis.

Procedure:

-

In a reaction vessel, add 162g of 2-chloro-5-(chloromethyl)pyridine.

-

Slowly add 93g of a 40% aqueous solution of methylamine under stirring.

-

Heat the reaction mixture to 60-65 °C and maintain for 5-6 hours.[3]

-

After the reaction is complete, remove water under reduced pressure to obtain N-(6-chloro-3-pyridylmethyl)methylamine.[3]

Experimental Protocol: Synthesis of Acetamiprid

This protocol describes the final condensation step.

Procedure:

-

In a reactor, add 157.5g of N-(6-chloro-3-pyridylmethyl)methylamine and 100g of ethanol.

-

Add 112g of N-cyanoethanimideate.

-

Heat the mixture to 65 °C and maintain for 6-7 hours.[4]

-

Upon completion, cool the reaction mixture to 0 °C.

-

The product will precipitate. Filter the solid, wash with a saturated salt solution, and dry to obtain Acetamiprid.[4]

Quantitative Data for Acetamiprid Synthesis

| Step | Product | Purity | Yield | Reference |

| Amination | N-(6-chloro-3-pyridylmethyl)methylamine | 95.8% | 95.6% | [3] |

| Condensation | Acetamiprid | 96.8% | 96.6% | [4] |

Acetamiprid Synthesis Workflow

Caption: Synthetic workflow for Acetamiprid.

Mode of Action: Neonicotinoid Insecticides

Neonicotinoid insecticides, including Imidacloprid and Acetamiprid, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[5][6] This binding is selective for insect nAChRs over those of vertebrates, contributing to their lower mammalian toxicity.[7]

The binding of neonicotinoids to nAChRs leads to the persistent activation of these receptors, causing an uncontrolled influx of ions into the postsynaptic neuron. This results in hyperexcitation of the nerve, followed by paralysis and ultimately the death of the insect.[8]

Signaling Pathway of Neonicotinoid Action

References

- 1. benchchem.com [benchchem.com]

- 2. Acetamiprid - Wikipedia [en.wikipedia.org]

- 3. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]

- 4. Acetamiprid synthesis - chemicalbook [chemicalbook.com]

- 5. pnas.org [pnas.org]

- 6. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. britannica.com [britannica.com]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of 5-(Chloromethyl)-2-methylpyridine Hydrochloride in Modern Pharmaceutical Synthesis: Application Notes and Protocols

For Immediate Release

[City, State] – [Date] – 5-(Chloromethyl)-2-methylpyridine hydrochloride and its structural analogs have emerged as indispensable building blocks in the synthesis of a diverse array of pharmaceutical agents. This versatile pyridine derivative, characterized by a reactive chloromethyl group, serves as a key intermediate in the construction of complex molecular architectures, leading to the development of blockbuster drugs for treating acid-related gastrointestinal disorders and combating agricultural pests. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its utility, complete with detailed experimental protocols and quantitative data.

Core Applications in Drug Synthesis

The primary application of this compound and its related compounds lies in their facile reaction with nucleophiles. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced in nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the pyridylmethyl moiety into a target molecule, a common structural motif in many biologically active compounds.

Two major classes of compounds heavily rely on this synthetic strategy: proton pump inhibitors (PPIs) and neonicotinoid insecticides.

Proton Pump Inhibitors (PPIs)

PPIs are a class of drugs that profoundly suppress gastric acid secretion and are widely prescribed for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis of several prominent PPIs, including Omeprazole and Tenatoprazole, utilizes chloromethylpyridine derivatives.

Table 1: Synthesis of Proton Pump Inhibitor Intermediates

| Precursor | Reagent | Product | Yield (%) | Reference |

| 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Thionyl chloride | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 76.4 | [1] |

| 2-mercapto-5-methoxybenzimidazole & 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | Sodium hydroxide | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | Not Specified | [2] |

| 2-mercapto-5-methoxyimidazo[4,5-b]pyridine & 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine HCl | - | 2-[[2-(3,5-dimethyl-4-methoxy-pyridinyl)methyl]thio]-5-methoxy-imidazo[4,5-b]pyridine | 98 | [3] |

Experimental Protocol: Synthesis of Omeprazole Intermediate

This protocol details the nucleophilic substitution reaction to form the core thioether structure of Omeprazole.[2]

Materials:

-

2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol)

-

Sodium hydroxide (5 g, 0.13 mol)

-

Ethanol (50 mL)

-

2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)

-

Water (100 mL)

Procedure:

-

In a reaction vessel, dissolve sodium hydroxide in ethanol with heating to 70-90°C.

-

Add 2-mercapto-5-methoxybenzimidazole to the solution and reflux until fully dissolved.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.

-

Stir the resulting mixture for 12 hours.

-

Collect the precipitated white solid by suction filtration.

-

Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.

Experimental Protocol: Synthesis of Tenatoprazole Intermediate

This protocol describes the solvent-free condensation to form the sulfide intermediate of Tenatoprazole.[3]

Materials:

-

2-mercapto-5-methoxyimidazo[4,5-b]pyridine

-

2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride

Procedure:

-

Combine 2-mercapto-5-methoxyimidazo[4,5-b]pyridine and 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride in a suitable reaction vessel.

-

Heat the mixture under solvent-free conditions to initiate the condensation reaction.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the resulting sulfide intermediate can be purified by crystallization.

The final step in the synthesis of both Omeprazole and Tenatoprazole involves the oxidation of the sulfide intermediate to the corresponding sulfoxide.

Neonicotinoid Insecticides

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. 2-Chloro-5-(chloromethyl)pyridine is a crucial precursor for the synthesis of widely used neonicotinoids like Acetamiprid and Imidacloprid.[4]

Table 2: Synthesis of Neonicotinoid Insecticides

| Precursor | Reagent(s) | Product | Yield (%) | Reference |

| 2-chloro-2-chloromethyl-4-cyanobutyraldehyde | Phosgene, Toluene | 2-chloro-5-chloromethylpyridine | 97 | [5] |

| 2-chloro-5-chloromethylpyridine | Ammoniation, Esterification | Acetamiprid | 95 | [6] |

Experimental Protocol: Synthesis of 2-chloro-5-chloromethylpyridine (Acetamiprid Intermediate)

This protocol outlines the synthesis of the key pyridine intermediate for Acetamiprid.[5]

Materials:

-

2-chloro-2-chloromethyl-4-cyanobutyraldehyde (18 g, 0.1 mol)

-

Toluene (50 mL)

-

Solid phosgene (33 g, 1.1 eq.)

Procedure:

-

Dissolve 2-chloro-2-chloromethyl-4-cyanobutyraldehyde in toluene in a reaction flask.

-

Add solid phosgene to the solution.

-

Stir the reaction mixture at 50°C for 5 hours.

-

Upon completion of the reaction, cool the mixture to facilitate crystallization.

-

Collect the crystals of 2-chloro-5-chloromethylpyridine.

Mechanism of Action

Proton Pump Inhibitors

Proton pump inhibitors exert their action by irreversibly blocking the H+/K+ ATPase (proton pump) of the gastric parietal cells.

Neonicotinoid Insecticides

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation, paralysis, and death.

Emerging Applications

Beyond its established role in the synthesis of PPIs and neonicotinoids, the pyridine scaffold derived from this compound is being explored for the development of novel therapeutic agents in other areas. Research is ongoing into the synthesis of pyridine-containing compounds with potential anticancer and antiviral activities.[7][8][9][10][11] The inherent biological activity of the pyridine ring, combined with the synthetic versatility of the chloromethyl group, makes this class of compounds a promising platform for future drug discovery efforts.

Conclusion

This compound and its analogs are demonstrably crucial intermediates in the pharmaceutical and agrochemical industries. Their utility in the synthesis of widely used proton pump inhibitors and neonicotinoid insecticides is well-established, with robust and high-yielding synthetic protocols. The continued exploration of this versatile building block holds significant promise for the development of new therapeutic agents to address a range of unmet medical needs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tenatoprazole, テナトプラゾール – All About Drugs [allfordrugs.com]

- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]

- 7. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-alkylation using 5-(Chloromethyl)-2-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-methylpyridine hydrochloride is a versatile reagent for the N-alkylation of a wide range of nitrogen-containing nucleophiles. This transformation is of significant interest in medicinal chemistry and drug development as the introduction of the (2-methylpyridin-5-yl)methyl moiety can impart desirable pharmacological properties to a molecule. This pyridine-containing scaffold is found in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The N-alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen nucleophile attacks the electrophilic methylene carbon of the chloromethyl group, displacing the chloride leaving group. The reaction is typically facilitated by a base to deprotonate the nitrogen nucleophile, thereby increasing its nucleophilicity.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various nitrogen nucleophiles with this compound. Yields are representative and may vary based on the specific substrate and reaction conditions.

| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| 1 | Aniline | K₂CO₃ | DMF | 80 | 12-24 | 75-90 | Gentle heating may be required for electron-deficient anilines. |

| 2 | Piperidine | K₂CO₃ | Acetonitrile | 25-50 | 6-12 | 85-95 | Generally high yielding and clean reactions.[1][2] |

| 3 | Imidazole | K₂CO₃ | Acetonitrile | 25 | 24 | ~40 | Regioselectivity can be an issue with substituted imidazoles.[3][4] |

| 4 | Benzimidazole | NaH | THF/DMF | 0 to 25 | 4-12 | 60-80 | A strong base is often required for less nucleophilic heterocycles. |

| 5 | Secondary Amine | DIPEA | Acetonitrile | 25 | 12-18 | 80-95 | DIPEA is a non-nucleophilic base that minimizes side reactions.[2] |

| 6 | Amide/Lactam | NaH | THF | 0 to 25 | 6-12 | 50-75 | Potential for O-alkylation as a side product. |

Experimental Protocols

Two general protocols for the N-alkylation of nitrogen nucleophiles using this compound are provided below. The choice of protocol depends on the nucleophilicity of the substrate.

Protocol 1: General N-Alkylation using Potassium Carbonate

This protocol is suitable for the N-alkylation of a wide range of primary and secondary amines, as well as many N-heterocycles.[4][5]

Materials:

-

Nitrogen-containing substrate (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nitrogen-containing substrate (1.0 eq) and anhydrous DMF or MeCN (5-10 mL per mmol of substrate).

-

Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the solution.

-

Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.

-

Add this compound (1.1 - 1.2 eq) portion-wise to the stirred suspension.

-

Allow the reaction to stir at room temperature overnight (12-18 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to 40-80 °C.[5]

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of solvent).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation using a Stronger Base (Sodium Hydride)

This protocol is recommended for less nucleophilic substrates, such as amides, lactams, or certain electron-deficient heterocycles.[5]

Materials:

-

Nitrogen-containing substrate (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

This compound (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), add the nitrogen-containing substrate (1.0 eq) and anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in a minimum amount of anhydrous THF or DMF dropwise via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volume of solvent).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow

Caption: General workflow for the N-alkylation reaction.

Signaling Pathway Inhibition

Compounds bearing the (2-methylpyridin-5-yl)methyl moiety have been investigated as inhibitors of various protein kinases involved in cancer cell signaling. One such pathway is the MEK/ERK pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.

References

Synthesis of Pyridine Derivatives Using 5-(Chloromethyl)-2-methylpyridine hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals